molecular formula C11H11N3O2 B15054283 Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate

Cat. No.: B15054283
M. Wt: 217.22 g/mol
InChI Key: DXLQCMYZSJOGDG-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate is a high-purity chemical intermediate designed for research and development applications. This compound features a benzoate ester linked to a 1-methyl-1H-1,2,4-triazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structural motif of the 1,2,4-triazole is found in numerous clinically used and investigational drugs, including antiviral agents, antifungal drugs like fluconazole, and chemotherapeutic agents such as letrozole and anastrozole . Its primary research value lies in its role as a key building block for the synthesis of more complex molecules, particularly in the discovery of novel kinase inhibitors . Computational molecular docking studies suggest that derivatives of this structural class can exhibit strong binding affinity to enzyme active sites, such as the ATP-binding pocket of the Fibroblast Growth-Factor Receptor 1 (FGFR1), a prominent target in cancer therapy . The mechanism of action for triazole-containing compounds is often attributed to their ability to inhibit specific enzymes. For instance, some triazole derivatives are known to inhibit cytochrome P450 enzymes, which can disrupt critical metabolic pathways in pathogens or cancer cells . From a synthetic chemistry perspective, the methyl ester functional group in this compound is a versatile handle for further derivatization; it can be hydrolyzed to the corresponding carboxylic acid or undergo reduction to the benzyl alcohol, enabling structure-activity relationship (SAR) studies . The compound can be synthesized via routes such as nucleophilic substitution for N-methylation, followed by lithium-mediated positional protection and esterification steps to ensure regioselectivity and high yield . As such, this compound is an invaluable reagent for chemists and biologists working in drug discovery, especially in projects aimed at developing new anticancer and anti-infective agents . This product is intended for research purposes in a laboratory setting only. It is not designed for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 4-(1-methyl-1,2,4-triazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-7-12-10(13-14)8-3-5-9(6-4-8)11(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLQCMYZSJOGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for N-Methylation

The patent CN113651762A outlines a five-step process starting with 1,2,4-triazole. In Step 1 , nucleophilic substitution with chloromethane under potassium hydroxide catalysis yields 1-methyl-1,2,4-triazole (52–79.6% yield). Critical parameters include:

  • Molar ratio of 1,2,4-triazole:KOH:CH₃Cl = 1:1.4–1.5:1.0–1.5.
  • Ethanol solvent under reflux to minimize quaternization side reactions.

Lithium-Mediated Positional Protection

Step 2 employs n-butyllithium or lithium diisopropylamide (LDA) to deprotonate the triazole at the 5-position, followed by trapping with dibromomethane or trimethylchlorosilane. For example:

  • 1-Methyl-1,2,4-triazole reacts with n-butyllithium and dibromomethane in tetrahydrofuran (THF)/TMEDA at −40°C, yielding 5-bromo-1-methyl-1H-1,2,4-triazole (79.6% yield, 98.5% purity).

Carboxylation and Esterification

Step 3 introduces a carboxylic acid group at the 3-position via LDA-mediated carbon dioxide insertion. Subsequent esterification with thionyl chloride and methanol (Step 4 ) produces the methyl ester derivative (92.3% yield).

Coupling Strategies for Benzoate-Triazole Conjugation

Palladium-Catalyzed Cross-Coupling

The 5-bromo-1-methyl-1H-1,2,4-triazole-3-methyl carboxylate intermediate can undergo Suzuki-Miyaura coupling with methyl 4-boronobenzoate. Key conditions from analogous reactions include:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base: K₂CO₃ or Cs₂CO₃ in THF/H₂O.
  • Temperature: 80–100°C.

Direct Esterification of Pre-Functionalized Intermediates

An alternative route involves reacting 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with methyl 4-hydroxybenzoate under Steglich esterification conditions:

  • Reagents: DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).
  • Solvent: Dichloromethane, 0–25°C.

Comparative Analysis of Synthetic Routes

Parameter Triazole-First Approach Benzoate-First Approach
Overall Yield 52–79.6% (triazole core) Not reported
Regioselectivity >98% (controlled via Li reagents) Dependent on directing groups
Purification Complexity Moderate (chromatography) High (isomer separation)
Scalability Demonstrated at 0.5 mol scale Limited data

The triazole-first method minimizes isomerization by leveraging lithium-mediated protection, whereas benzoate-first routes risk regioirregularities during triazole annulation.

Challenges in Isomer Control and Byproduct Mitigation

Tautomerism in 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring exhibits tautomerism between 1H- and 4H-forms, leading to N-methylation isomers. The patent circumvents this by:

  • Using LDA to deprotonate specific positions before functionalization.
  • Implementing dibromomethane or trimethylchlorosilane as trapping agents.

Quaternization Side Reactions

N-Methylation with methyl iodide or chloromethane risks over-alkylation. The patent addresses this by:

  • Employing substoichiometric chloromethane (1.0–1.5 equiv).
  • Conducting reactions in polar aprotic solvents (THF, ethanol).

Industrial-Scale Adaptations and Process Optimization

Solvent Selection and Recycling

Tetrahydrofuran (THF) is used in lithiation steps due to its low temperature compatibility. Patent examples demonstrate THF recovery via distillation, reducing costs by 40% in pilot trials.

Catalytic Hydrogenation for Deprotection

Final deprotection of 5-bromo intermediates uses 5% Pd/C under hydrogen (0.1–0.3 MPa). DBU (1,8-diazabicycloundec-7-ene) enhances debromination rates by stabilizing palladium intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituent Positions

Methyl 3-Methyl-4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate
  • Structural Difference : Methyl group at the 3-position of the benzene ring instead of hydrogen.
  • Properties : Similar molecular weight (231.25) but altered steric and electronic effects due to the adjacent methyl group. This may influence solubility or reactivity in synthetic pathways .
2-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic Acid
  • Properties: Molecular formula C₉H₈N₄O₂ (MW 204.19).

Functional Group Variations

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate
  • Structural Difference: Amino group at the 3-position and a non-methylated triazole (1H vs. 1-methyl).
  • Properties: Molecular weight 218.215. The amino group enhances hydrogen-bonding capacity, which could improve binding affinity in biological targets but reduce metabolic stability .
3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 38)
  • Structural Difference : Incorporates a pyrrole-carboxamide scaffold linked to the triazole via an ethylamine group.

Heterocycle Replacements

3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 39)
  • Structural Difference : Oxadiazole replaces the triazole ring.
  • Properties : Yield 15%, higher purity (98.36% HPLC). Oxadiazoles are less basic than triazoles, which may reduce solubility in acidic environments but improve membrane permeability .

Pharmacologically Active Derivatives

4-{5-[(4-Cyclopropyl-1H-indazol-5-yl)amino]-1-methyl-1H-1,2,4-triazol-3-yl}-N-(2,2-difluoroethyl)benzamide
  • Structural Difference : Benzamide-linked triazole with indazole and difluoroethyl groups.
  • Properties : Acts as a ROCK kinase inhibitor (MW 437.45). Demonstrates how triazole moieties are utilized in drug design for targeted therapies .
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine
  • Structural Difference : Morpholine and decylthio substituents.
  • Properties : Used in soft medicinal formulations (ointments). The decylthio group increases lipophilicity, enhancing skin penetration .

Key Findings and Implications

  • Positional Isomerism : Ortho-substituted analogs (e.g., 2-(1-methyltriazolyl)benzoic acid) exhibit reduced steric hindrance but higher polarity compared to the para-substituted target compound .
  • Functional Group Impact : Carboxylic acid derivatives (e.g., 2-(1-methyltriazolyl)benzoic acid) may offer better aqueous solubility, while esters (target compound) are more suitable for prodrug strategies .
  • Biological Relevance : Triazole-containing compounds like the ROCK kinase inhibitor highlight the scaffold’s versatility in drug discovery, though activity depends on ancillary substituents .

Biological Activity

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate is a chemical compound that has garnered interest due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry and materials science.

Chemical Structure and Synthesis

This compound has the molecular formula C11H11N3O2C_{11}H_{11}N_{3}O_{2} and a molecular weight of 217.22 g/mol. The compound features a benzoate moiety linked to a triazole ring, which is crucial for its biological activity.

Synthesis Method:
The synthesis typically involves the esterification of 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid with methanol in the presence of sulfuric acid as a catalyst. This process is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: Triazole derivatives are known to inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can lead to enhanced efficacy of co-administered drugs by preventing their metabolism.
  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular functions or inhibiting essential metabolic pathways in bacteria and fungi .

Antifungal and Antibacterial Properties

This compound has shown promising antifungal and antibacterial activities. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate strong potential for therapeutic applications .

Antioxidant Activity

The compound also exhibits antioxidant properties. Research indicates that it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives, including this compound:

StudyFindings
Demonstrated broad-spectrum antibacterial activity with MIC values comparable to standard antibiotics.
Highlighted significant antioxidant capabilities through DPPH and ABTS assays.
Explored enzyme inhibition properties leading to enhanced drug efficacy in combination therapies.

Applications in Medicinal Chemistry

This compound serves as a precursor in the synthesis of various pharmacologically active compounds. Its unique chemical structure allows for modifications that can enhance bioactivity and reduce toxicity.

Potential Therapeutic Uses:

  • Antifungal Agents: Due to its ability to inhibit fungal growth.
  • Antibacterial Agents: Effective against resistant bacterial strains.
  • Antioxidants: Potential use in formulations aimed at reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving triazole derivatives and substituted benzaldehydes. For example, refluxing 4-amino-triazole intermediates with benzaldehyde derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) has been reported for analogous triazole-containing compounds . Reaction optimization should focus on solvent choice (e.g., ethanol vs. DMF), temperature control, and catalyst screening to improve yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm regiochemistry and substituent positions.
  • Mass Spectrometry (LCMS/HRMS) : Validate molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>95% for most research applications) using reverse-phase C18 columns with UV detection .
  • Elemental Analysis : Confirm stoichiometry.

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic data discrepancies in this compound derivatives?

  • Methodological Answer : Crystallographic refinement using SHELXL is preferred for small-molecule structures. Key steps include:

  • Data Collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data.
  • Twinning Analysis : Use SHELXD to detect and model twinned crystals, common in triazole derivatives due to symmetry .
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C–H···O/N) to validate packing arrangements. For polymorphic forms, compare unit cell parameters and space groups .

Q. How can structure-activity relationship (SAR) studies be designed for triazole-containing analogs of this compound?

  • Methodological Answer :

  • Substituent Variation : Modify the triazole’s methyl group (e.g., replacing with ethyl, cyclopropyl) or the benzoate’s ester group (e.g., hydrolysis to carboxylic acid).
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases, viral proteases) using fluorescence polarization or SPR-based binding assays.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC50_{50} values .

Q. What experimental approaches mitigate regiochemical ambiguity during triazole ring functionalization?

  • Methodological Answer : Regioselectivity in triazole reactions can be controlled by:

  • Directing Groups : Use electron-withdrawing substituents on the benzoate ring to guide coupling reactions.
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise C–H activation .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in-situ IR to isolate intermediates.

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer : Develop a validated HPLC-UV or LC-MS/MS protocol:

  • Linearity : Test concentrations spanning 0.1–100 µM (R2^2 > 0.99).
  • Recovery : Spike known amounts into plasma/tissue homogenates; recovery should exceed 85%.
  • Precision/Accuracy : Intra-day and inter-day CV < 15% .

Q. What techniques are effective for characterizing polymorphic forms of this compound?

  • Methodological Answer :

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varied humidity .

Q. How can conflicting biological activity data for this compound be reconciled across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO < 0.1%).
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.
  • Orthogonal Assays : Confirm results with complementary methods (e.g., Western blot for target inhibition alongside cell viability assays) .

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